REACTION_CXSMILES
|
[H][H].[C:3]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4]1>>[C:3]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4]1.[CH:3]([OH:8])([OH:7])[CH2:4][CH2:5][CH3:6]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide a 7 inch bed length
|
Type
|
TEMPERATURE
|
Details
|
in increasing concentration of from about 3% to about 10% H2
|
Type
|
CONCENTRATION
|
Details
|
after which the hydrogen concentration
|
Type
|
TEMPERATURE
|
Details
|
was increased to 100%
|
Type
|
CUSTOM
|
Details
|
was carried by a hydrogen stream to the reaction
|
Type
|
CUSTOM
|
Details
|
The product vapors were collected
|
Type
|
CUSTOM
|
Details
|
condensed
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |